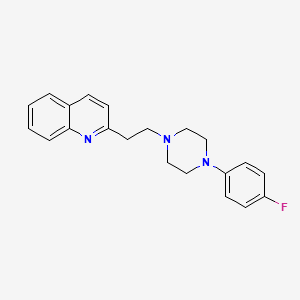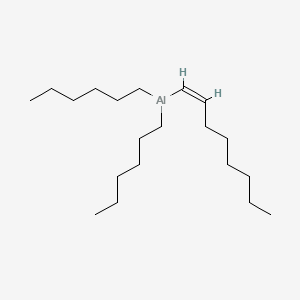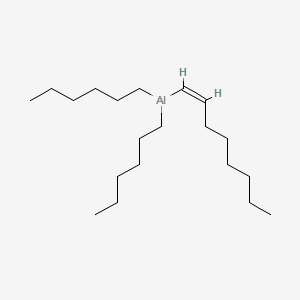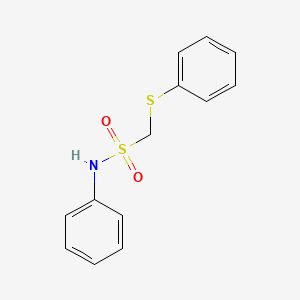![molecular formula C17H12N4 B14623527 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile CAS No. 55752-09-5](/img/structure/B14623527.png)
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is a Schiff base compound characterized by the presence of an amino group and a diphenylmethylidene group attached to a but-2-enedinitrile backbone. Schiff bases are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile typically involves the condensation reaction between diaminomaleonitrile and benzophenone. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted Schiff bases.
Aplicaciones Científicas De Investigación
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile involves its ability to form stable complexes with metal ions. This is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound’s biological activity is believed to be related to its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-[(phenylmethylidene)amino]but-2-enedinitrile: Similar structure but with a phenyl group instead of a diphenyl group.
2-Amino-3-[(p-tolylmethylidene)amino]but-2-enedinitrile: Contains a p-tolyl group instead of a diphenyl group.
Uniqueness
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is unique due to the presence of the diphenylmethylidene group, which enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
55752-09-5 |
|---|---|
Fórmula molecular |
C17H12N4 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-amino-3-(benzhydrylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15(20)16(12-19)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,20H2 |
Clave InChI |
AKKYHOZFHHZNHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC(=C(C#N)N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)



